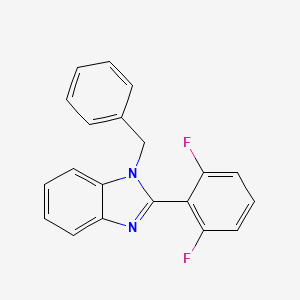
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound features a benzimidazole core substituted with a 2,6-difluorophenyl group and a phenylmethyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- typically involves the following steps:
-
Synthetic Routes: : The preparation of this compound can be achieved through the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde in the presence of an acid catalyst. This reaction forms the benzimidazole ring system. Subsequently, the phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Reaction Conditions: : The condensation reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C) to facilitate ring closure. The Friedel-Crafts alkylation is performed under anhydrous conditions to prevent hydrolysis of the intermediate products.
-
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones at specific positions on the benzimidazole ring.
-
Reduction: : Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
-
Substitution: : Nucleophilic substitution reactions can be performed on the fluorine atoms using nucleophiles such as amines or thiols to introduce new functional groups.
-
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures.
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
-
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
-
Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development.
-
Industry: : In industrial applications, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
-
Pathways Involved: : By interacting with these targets, the compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways are the basis for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 1H-Benzimidazole, 2-(2,6-difluorophenyl)- and 1H-Benzimidazole, 2-(4-fluorophenyl)-1-(phenylmethyl)- share structural similarities but differ in the position and number of fluorine atoms.
-
Uniqueness: : The presence of two fluorine atoms at the 2,6-positions of the phenyl ring in 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- enhances its chemical stability and biological activity compared to its analogs. This unique substitution pattern contributes to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
199594-60-0 |
|---|---|
Molekularformel |
C20H14F2N2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1-benzyl-2-(2,6-difluorophenyl)benzimidazole |
InChI |
InChI=1S/C20H14F2N2/c21-15-9-6-10-16(22)19(15)20-23-17-11-4-5-12-18(17)24(20)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI-Schlüssel |
KMDLTYJFNYHMHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(C=CC=C4F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)

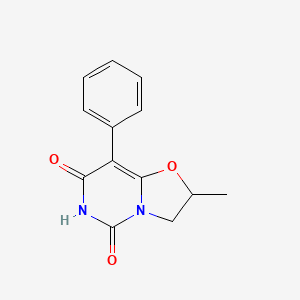
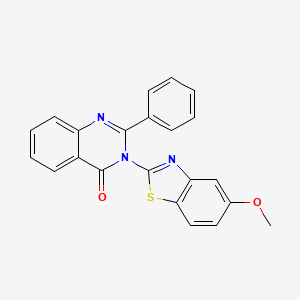
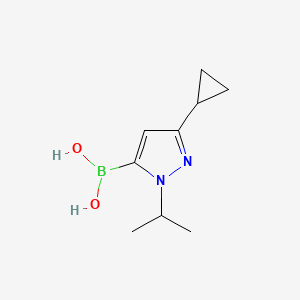
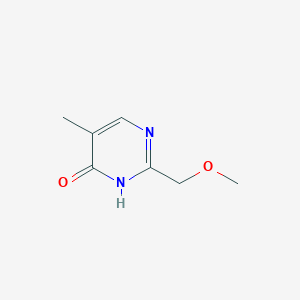

![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)

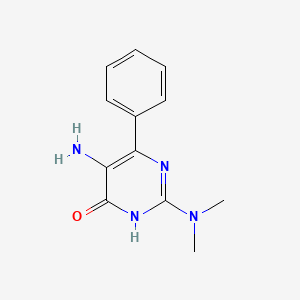
![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
